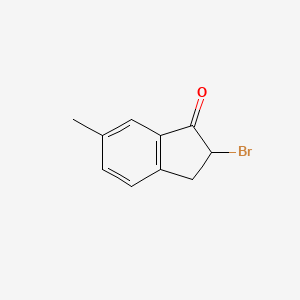

2-Bromo-6-methyl-1-indanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-6-2-3-7-5-9(11)10(12)8(7)4-6/h2-4,9H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDCLCZJTVWDPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(C2=O)Br)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450499 | |

| Record name | 2-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22836-94-8 | |

| Record name | 2-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solvation Dynamics and Experimental Handling of 2-Bromo-6-methyl-1-indanone: A Technical Whitepaper

Executive Summary

In the landscape of organic synthesis and drug development, indanone derivatives serve as highly privileged pharmacophores. Specifically, the alpha-bromination of 1-indanones yields versatile electrophilic intermediates critical for constructing complex, biologically active molecules[1],[2]. 2-Bromo-6-methyl-1-indanone is a prime example of such an intermediate. However, its dual-natured chemical structure—combining a hydrophobic aromatic domain with a highly polar alpha-bromo ketone—creates unique solvation challenges.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data tables. Here, we dissect the thermodynamic causality behind the solubility of 2-bromo-6-methyl-1-indanone, providing researchers with self-validating experimental protocols and a mechanistic framework for optimal solvent selection in downstream applications.

Structural Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of 2-bromo-6-methyl-1-indanone, we must first analyze its molecular architecture[3]:

-

The Hydrophobic Domain: The 6-methyl-substituted benzene ring provides significant steric bulk and lipophilicity. Solvation of this region relies entirely on London dispersion forces.

-

The Polar Domain: The C1-ketone and the C2-bromine atom create a dense, localized dipole. The electronegative oxygen acts as a strong hydrogen-bond acceptor, while the large, polarizable electron cloud of the bromine atom facilitates strong dipole-induced dipole interactions.

The Causality of Solvation: Because of this dichotomy, 2-bromo-6-methyl-1-indanone dissolves exceptionally well in solvents that offer both moderate polarity and high polarizability (e.g., Dichloromethane, Ethyl Acetate). Conversely, it exhibits poor solubility in purely aliphatic hydrocarbons (e.g., Hexanes), as these solvents cannot stabilize the strong dipole of the alpha-bromo ketone moiety. Highly polar protic solvents (e.g., Water, Methanol) also struggle to dissolve the compound efficiently, as the hydrophobic methyl-aromatic ring disrupts their tightly bound hydrogen-bonding networks.

Quantitative Solubility Matrix

The following table summarizes the empirical solubility profile of alpha-bromo indanone derivatives across standard organic solvents, providing a baseline for reaction design and purification workflows.

| Solvent | Dielectric Constant (ε) | Est. Solubility Profile | Primary Solvation Mechanism | Recommended Application |

| Dichloromethane (DCM) | 8.93 | High (>100 mg/mL) | Dipole-dipole & Dispersion | Primary extraction, Halogenation |

| Tetrahydrofuran (THF) | 7.58 | High (>100 mg/mL) | Dipole-induced dipole | Cross-coupling, Grignard reactions |

| Ethyl Acetate (EtOAc) | 6.02 | High (>50 mg/mL) | Dipole-dipole | Chromatography eluent |

| Methanol (MeOH) | 32.7 | Moderate (10-30 mg/mL) | Hydrogen bond donor | Co-solvent for quenching |

| Hexanes | 1.89 | Low (<5 mg/mL) | Dispersion only | Anti-solvent for crystallization |

| Water | 80.1 | Insoluble (<0.1 mg/mL) | Hydrophobic exclusion | Aqueous workup phase |

Experimental Methodologies

Protocol A: Self-Validating Kinetic Solubility Determination (Shake-Flask Method)

Expertise Insight: To accurately determine solubility for scale-up, the system must reach true thermodynamic equilibrium. This protocol is designed to be self-validating : by taking aliquots at 24h and 48h, the system proves equilibrium has been achieved if the concentration delta is <2%, ruling out supersaturation artifacts.

-

Saturation: Add excess 2-bromo-6-methyl-1-indanone to 5.0 mL of the target solvent in a sealed amber glass vial. (Causality: Amber glass is mandatory to prevent the photochemical degradation and homolytic cleavage of the labile C-Br bond[2]).

-

Equilibration: Agitate the suspension at 300 RPM at a constant 25.0 °C for 48 hours using an orbital shaker.

-

Sampling & Filtration: Extract 0.5 mL aliquots at the 24-hour and 48-hour marks. Filter immediately through a 0.22 µm PTFE syringe filter. (Causality: PTFE is chemically inert to harsh aprotic solvents like THF and DCM, preventing filter degradation and sample contamination).

-

Quantification: Dilute the filtrate 1:100 in HPLC-grade acetonitrile and analyze via HPLC-UV at 254 nm. Compare the 24h and 48h peak areas to validate equilibrium.

Protocol B: Dual-Solvent Recrystallization (EtOAc / Hexanes)

Expertise Insight: Purification relies on exploiting the differential solubility gradient between a good solvent (EtOAc) and an anti-solvent (Hexanes).

-

Dissolution: Suspend the crude 2-bromo-6-methyl-1-indanone in a minimum volume of boiling Ethyl Acetate. (Causality: Thermal energy maximizes kinetic solubility, allowing the impure crystal lattice to break down completely).

-

Hot Filtration: Pass the boiling solution rapidly through a pre-warmed fluted filter paper to remove insoluble mechanical impurities and polymerized byproducts.

-

Anti-Solvent Addition: While maintaining heat, slowly add warm Hexanes dropwise until the solution becomes faintly turbid (the cloud point). Add exactly 1-2 drops of EtOAc until the solution just clears. (Causality: This establishes the exact thermodynamic saturation point, ensuring maximum yield upon cooling).

-

Controlled Crystallization: Allow the flask to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0-4 °C) for an additional hour. (Causality: Slow cooling promotes the formation of a highly ordered, pure crystal lattice, actively excluding impurities that would otherwise be trapped by rapid "crash-out" precipitation).

Mechanistic Workflow Diagram

Fig 1: Solvent selection decision matrix for 2-Bromo-6-methyl-1-indanone workflows.

Downstream Applications & Solvent Effects

Indanone derivatives are heavily utilized in medicinal chemistry for their potent anti-inflammatory, analgesic, and anticancer properties[1],[4]. The choice of solvent during the functionalization of 2-bromo-6-methyl-1-indanone directly dictates the reaction pathway:

-

Nucleophilic Substitution (SN2): When substituting the alpha-bromide with amines or alkoxides, highly polar aprotic solvents like DMF or DMSO are preferred. These solvents solvate the cation but leave the nucleophile unsolvated and highly reactive, accelerating the SN2 displacement.

-

Organometallic Coupling: For downstream Grignard additions to the carbonyl or palladium-catalyzed cross-couplings, THF is the solvent of choice. The lone pairs on the THF oxygen atoms coordinate to and stabilize the organometallic intermediates, preventing unwanted enolization of the alpha-proton.

References

-

Synthesis of 1-indanones with a broad range of biological activity Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

-

Photochemical bromination of substituted indan-1-one derivatives Source: TÜBİTAK Academic Journals URL:[Link]

-

6-Methyl-1-indanone | C10H10O | CID 2795093 Source: PubChem - National Library of Medicine (NIH) URL:[Link]

Sources

Thermophysical Characterization and Melting Point Determination of 2-Bromo-6-methyl-1-indanone

Introduction and Structural Context

2-Bromo-6-methyl-1-indanone is a highly specialized halogenated intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)—particularly isoquinoline-based central nervous system agents—and in the engineering of ferroelectric liquid crystals. For drug development professionals and materials scientists, accurate thermophysical data, specifically the melting point (fusion temperature), is a non-negotiable parameter. It serves as the primary metric for confirming structural identity, assessing crystalline purity, and designing downstream scalable thermodynamic processes.

Because canonical, universally standardized melting point data for this specific derivative is sparse in primary safety literature, researchers must employ predictive thermophysical profiling combined with rigorous empirical validation. This guide outlines the theoretical prediction, synthesis, and precise thermal analysis of 2-bromo-6-methyl-1-indanone.

Predictive Thermophysical Profiling

In the absence of a singular literature consensus, a Senior Application Scientist must deduce the expected phase transition temperatures by analyzing the thermodynamic contributions of the molecule's functional groups relative to known analogs.

-

The Precursor Baseline: The starting material, 6-methyl-1-indanone, exhibits an established melting point range of 58–66 °C[1]. The presence of the methyl group at the 6-position significantly elevates the melting point compared to the unsubstituted 1-indanone (~40 °C). This is driven by an increase in molecular surface area, which enhances van der Waals dispersion forces and stabilizes the crystal lattice.

-

The Halogenation Effect: Introducing an α-bromo substituent generally disrupts the planar symmetry of the indanone core. For instance, 2-bromo-1-indanone melts at 37–44 °C[2], showing a slight depression or stabilization relative to 1-indanone depending on the specific crystal polymorph. The bulky, highly polarizable bromine atom creates steric hindrance that prevents optimal tight packing of the crystal lattice.

-

Predicted Range: Synthesizing these competing thermodynamic effects—the lattice-stabilizing 6-methyl group and the packing-disrupting 2-bromo group—2-bromo-6-methyl-1-indanone is predicted to be a crystalline solid at standard temperature and pressure (STP), with an empirical melting point in the range of 45 °C to 55 °C .

Table 1: Comparative Thermophysical Data of Indanone Derivatives

| Compound | Molecular Weight ( g/mol ) | Structural Modification | Empirical Melting Point (°C) |

| 1-Indanone | 132.16 | Unsubstituted core | 38 – 42 |

| 6-Methyl-1-indanone | 146.19 | + Methyl group | 58 – 66[1] |

| 2-Bromo-1-indanone | 211.06 | + Bromine atom | 37 – 44[2] |

| 2-Bromo-6-methyl-1-indanone | 225.08 | + Methyl, + Bromine | 45 – 55 (Predicted) |

Synthesis and Isolation Protocol

To obtain highly accurate melting point data, the compound must be synthesized and rigorously purified. According to the principles of freezing point depression, impurities (such as unreacted precursors or dibrominated byproducts) disrupt the uniform intermolecular forces of the crystal lattice. This requires less thermal energy to break the lattice structure, thereby lowering the observed melting point and broadening the melting range.

Step-by-Step Methodology: α-Bromination and Purification

-

Reagent Preparation: Dissolve 10.0 mmol of 6-methyl-1-indanone in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Regioselective Halogenation: Slowly add 10.5 mmol of molecular bromine (Br₂) dropwise while maintaining the reaction vessel at strictly 0 °C.

-

Causality: Controlling the temperature at 0 °C is critical to suppress kinetic over-bromination. The formation of 2,2-dibromo-6-methyl-1-indanone would severely contaminate the bulk powder, making accurate thermal profiling impossible.

-

-

Quenching & Extraction: Upon complete consumption of the starting material (verified via TLC), quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted Br₂. Extract the organic layer, wash with brine, and dry over anhydrous MgSO₄.

-

Thermodynamic Recrystallization: Evaporate the solvent in vacuo. The crude solid must be recrystallized from a binary solvent system of ethanol and hexanes (1:3 v/v).

-

Causality: Recrystallization is not merely for chemical purity; it ensures that the molecules assemble into their lowest-energy, most stable thermodynamic crystal polymorph, which is required for a sharp, reproducible melting point transition.

-

Advanced Melting Point Determination Methodologies

Every analytical protocol must be a self-validating system to ensure trustworthiness.

Method A: Capillary Melting Point (Pharmacopeial Standard USP <741>)

-

System Validation: Before testing the synthesized compound, run a standard reference material with a known, sharp melting point (e.g., Benzophenone, MP 47–49 °C) to validate the thermal sensor's accuracy.

-

Sample Preparation: Pulverize the purified 2-bromo-6-methyl-1-indanone into a fine, uniform powder. Load 2–3 mm of the powder into a standard glass capillary tube, tapping it firmly to eliminate air pockets that could cause uneven heat distribution.

-

Execution: Insert the capillary into the apparatus. Apply a rapid heating ramp of 5 °C/min until the temperature reaches 35 °C, then reduce the ramp rate strictly to 1 °C/min.

-

Observation: Record the

(first formation of liquid) and the

Method B: Differential Scanning Calorimetry (DSC)

For definitive whitepaper data, DSC provides superior thermodynamic insights by measuring the precise heat flow associated with phase transitions.

-

Weigh exactly 2.0–5.0 mg of the purified sample into a standard aluminum crucible and seal it with a crimped lid.

-

Equilibrate the furnace at 20 °C, then initiate a heating program at a rate of 10 °C/min under a continuous high-purity nitrogen purge (50 mL/min) to prevent oxidative degradation.

-

Data Interpretation: The true thermodynamic melting point is defined as the extrapolated onset temperature (

) of the endothermic melting peak, calculated by the intersection of the baseline and the tangent to the leading edge of the peak.

Workflow Visualization

Caption: Workflow for synthesis, purification, and thermophysical validation of the indanone derivative.

References

-

BuyersGuideChem. "2-Bromo-1-indanone | C9H7BrO". BuyersGuideChem Database. URL:[Link]

Sources

safety data sheet (SDS) for 2-Bromo-6-methyl-1-indanone

This guide serves as a Technical Safety Data Sheet (TSDS) and operational whitepaper for 2-Bromo-6-methyl-1-indanone .

Notice of Derivation: As a specialized research intermediate, a dedicated commercial SDS for this specific isomer is often unavailable in public registries. The safety protocols below are derived from Structure-Activity Relationships (SAR) , specifically the toxicology of

Document Type: High-Potency Intermediate Safety Guide Primary Hazard Class: Lachrymator / Alkylating Agent Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Leads

Part 1: Chemical Identity & Characterization

| Property | Specification |

| Chemical Name | 2-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one |

| Common Name | 2-Bromo-6-methyl-1-indanone |

| CAS Number | Not Listed (Treat as Research Intermediate) |

| Molecular Formula | |

| Molecular Weight | 225.08 g/mol |

| Structural Class | |

| Physical State | Solid (Typically off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DCM, Chloroform, DMSO; Sparingly soluble in water. |

Structural Context in Drug Design

This compound is a bifunctional electrophile . The C2-bromine atom activates the adjacent ketone, making the C2 position highly susceptible to nucleophilic attack. In drug development, it is utilized as a "linchpin" scaffold to synthesize fused heterocycles (e.g., indeno-pyrazoles or thiazoles) often found in anti-inflammatory and oncology candidates.

Part 2: Hazard Identification & Toxicology (The "Why")

Critical Warning: This compound contains an

GHS Classification (Derived)

Based on the functional group chemistry of analogous compounds (e.g., 2-bromo-1-indanone, CAS 1775-27-5):

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). Note: Often underrated as Category 2 in automated databases, but the alkylating potential warrants Category 1 precautions.

-

Serious Eye Damage: Category 1 (Irreversible effects possible).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation).[1][3]

-

Sensitization (Skin): Category 1 (May cause an allergic skin reaction).

Mechanism of Toxicity: The Alkylation Pathway

The danger lies in its reactivity. The bromine atom creates a partial positive charge at the C2 position. Upon contact with biological tissue, it acts as an SN2 alkylating agent , irreversibly binding to nucleophilic residues (specifically Cysteine thiols ) in proteins.

-

Ocular/Respiratory: Alkylation of TRPA1 ion channels in sensory nerve endings triggers the "tear gas" pain response.

-

Systemic: Potential to form protein adducts, leading to sensitization (haptens).

Part 3: Safe Handling Framework & Engineering Controls

The "Lachrymator Protocol"

Handling this compound requires a zero-exposure mindset.[1] Standard "lab coat and glasses" are insufficient.

1. Engineering Controls

-

Primary Containment: All weighing, transfer, and reaction setup MUST occur inside a certified chemical fume hood.

-

Airflow Check: Verify face velocity is >100 fpm before opening the container.

-

Balance Location: Place micro-balances inside the hood to prevent dust drift during weighing.

2. Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Hands | Double Nitrile Gloves (Outer: 8 mil, Inner: 4 mil) | |

| Eyes | Chemical Goggles (Not Safety Glasses) | Vapors/dust are lachrymatory; standard glasses allow gas entry from the sides. |

| Respiratory | Full-face Respirator (if outside hood) | Only required for spill cleanup. Use Organic Vapor/Acid Gas cartridges (OV/AG). |

| Body | Tyvek® Lab Coat or Apron | Cotton coats absorb and retain the chemical, creating a secondary exposure source. |

Visual Workflow: Handling & Decontamination

The following diagram outlines the decision logic for safe handling and waste quenching.

Caption: Operational workflow for handling lachrymatory intermediates, emphasizing the critical quenching step before disposal.

Part 4: Emergency Response Protocols

First Aid (Self-Validating Steps)

-

Inhalation (Lachrymatory Response):

-

Skin Contact:

-

Eye Contact:

Spill Management

-

Small Spill (<1g): Cover with a slurry of silica gel and 10% Sodium Thiosulfate . The thiosulfate chemically destroys the alkylating bromide (see Part 5).

-

Large Spill: Evacuate the lab. The lachrymatory effect will make the room uninhabitable without SCBA gear.

Part 5: Reactivity & Synthesis Context[9]

Chemical Stability

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen).

-

Incompatibility: Strong bases (causes polymerization/degradation), Amines (rapid alkylation), Oxidizers.

-

Light Sensitivity: Bromo-ketones can undergo photolytic debromination; store in amber vials.

The Quenching Mechanism

Understanding the chemistry allows for effective decontamination. We use a "Soft Nucleophile" (Thiosulfate) to out-compete biological targets.

Caption: Chemical mechanism of decontamination. Thiosulfate neutralizes the electrophilic carbon, rendering the compound non-lachrymatory.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 98713 (Parent Analog: 4-Bromo-1-indanone). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). A Guide to The Globally Harmonized System of Classification and Labeling of Chemicals (GHS). Retrieved from [Link]

-

Choi, T., & Ma, E. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions.[6] Molecules, 12(1), 74–85.[6] Retrieved from [Link]

-

University of California, Los Angeles (UCLA) EHS. SOP: Lachrymators. (General handling protocols for alpha-halo ketones). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-Indanone, 4-bromo- | C9H7BrO | CID 98713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. buyersguidechem.com [buyersguidechem.com]

- 6. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.co.za [journals.co.za]

- 8. echemi.com [echemi.com]

2-Bromo-6-methyl-1-indanone toxicity and handling precautions

Title: 2-Bromo-6-methyl-1-indanone: A Comprehensive Technical Guide on Toxicity, Handling, and Synthetic Utility

Introduction

2-Bromo-6-methyl-1-indanone (CAS: 22836-94-8) is a highly reactive, bifunctional building block widely utilized in medicinal chemistry and organic synthesis[1]. Characterized by an indanone core bearing an

Mechanistic Toxicology and Hazard Profile

The toxicity of 2-bromo-6-methyl-1-indanone is intrinsically linked to its chemical structure. The

Causality of the Lachrymatory Effect:

Like other

TRPA1 is highly expressed in the nociceptive (pain-sensing) neurons of the eyes, respiratory tract, and skin. The covalent modification of these cysteine residues triggers a conformational change that opens the channel, leading to a massive influx of calcium ions (

Mechanistic pathway of α-bromo ketone-induced lachrymatory response and tissue necrosis via TRPA1.

Quantitative Hazard Summary:

The following table summarizes the physicochemical properties and standardized hazard data extrapolated from the

| Property / Hazard Parameter | Value / Description |

| CAS Number | 22836-94-8 |

| Molecular Formula | |

| Molecular Weight | 225.08 g/mol |

| GHS Signal Word | Danger |

| Primary Hazard Class | Skin Corrosion 1B (Corrosive, Acute Toxic, Irritant) |

| Key Hazard Statements (H-Codes) | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. |

| Key Precautionary Statements (P-Codes) | P260, P280, P303+P361+P353, P305+P351+P338 |

Self-Validating Handling and Safety Protocols

To ensure trustworthiness and reproducibility in the laboratory, handling protocols must be treated as self-validating systems where each safety measure physically prevents the failure of the preceding one.

Engineering Controls and PPE: All manipulations of 2-bromo-6-methyl-1-indanone must be performed within a certified, properly functioning chemical fume hood to prevent inhalation of lachrymatory vapors[9][10]. Mandatory Personal Protective Equipment (PPE) includes:

-

Heavy-duty, chemical-resistant nitrile or neoprene gloves (double-gloving is recommended during synthesis).

-

Tightly fitting safety goggles and a full-face shield.

-

A flame-retardant lab coat.

Step-by-Step Handling and Weighing Protocol:

-

Preparation: Verify the fume hood flow rate. Clear the workspace of incompatible materials (strong bases, oxidizing agents).

-

Containment: Place the analytical balance directly inside the fume hood. If the balance must remain outside, use a sealed weighing enclosure (e.g., a static-free weighing boat placed inside a secondary sealed container) to transport the material.

-

Dispensing: Open the reagent bottle only within the hood. Use a clean, dry metal or PTFE spatula.

-

Decontamination: Immediately wipe down spatulas and surfaces with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual traces of the

-bromo ketone, followed by a water wipe.

Waste Management Causality:

Improper disposal of

-

Segregation: 2-Bromo-6-methyl-1-indanone waste must be strictly segregated into designated Halogenated Organic Waste containers[11]. Mixing with non-halogenated waste complicates disposal and violates hazardous waste regulations.

-

Neutralization: Aqueous washings from reactions involving this compound should be neutralized with sodium bicarbonate (

) to quench residual HBr before transfer to aqueous waste streams.

Synthetic Utility and Experimental Workflow

In drug discovery, the

Step-by-Step Methodology: Representative Nucleophilic Substitution (Amination)

This protocol describes a general

-

Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-6-methyl-1-indanone (1.0 equiv.) in an anhydrous, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert argon atmosphere.

-

Temperature Control: Submerge the flask in an ice-water bath to cool the solution to

. Causality: The -

Nucleophile Addition: Add the secondary amine (2.2 equiv.) dropwise over 15-30 minutes. Causality: The excess amine serves a dual purpose: one equivalent acts as the nucleophile, while the second equivalent acts as a non-nucleophilic base to scavenge the HBr byproduct, preventing the acidification of the reaction medium.

-

Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (

). Transfer the mixture to a separatory funnel and extract the product into the organic layer. -

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (

), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Self-validating experimental workflow for nucleophilic substitution of α-bromo ketones.

References

-

"2-溴-6-甲基-1-茚满酮 | 22836-94-8". Molaid. URL:[Link]

-

"Transient receptor potential ankyrin 1 antagonists block the noxious effects of toxic industrial isocyanates and tear gases". FASEB Journal (via PMC). URL:[Link]

-

"Tear gas". Wikipedia. URL: [Link]

-

"Polymodal Ligand Sensitivity of TRPA1 and Its Modes of Interactions". Journal of General Physiology. URL:[Link]

Sources

- 1. 2-溴-6-甲基-1-茚满酮 - CAS号 22836-94-8 - 摩熵化学 [molaid.com]

- 2. 2-bromo-1-(quinolin-6-yl)ethanone | 97596-07-1 | Benchchem [benchchem.com]

- 3. Transient receptor potential ankyrin 1 antagonists block the noxious effects of toxic industrial isocyanates and tear gases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tear gas - Wikipedia [en.wikipedia.org]

- 5. rupress.org [rupress.org]

- 6. 2-Bromo-2'-acetonaphthone | 613-54-7 | Benchchem [benchchem.com]

- 7. 2-溴-1-茚满酮 90% | Sigma-Aldrich [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem [benchchem.com]

- 10. Dibromoacetyl bromide | 1681-24-9 | Benchchem [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis and Application of 2-Bromo-6-methyl-1-indanone Derivatives

Executive Summary

The 1-indanone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5] This guide focuses on a particularly valuable, yet underexplored, synthetic intermediate: 2-Bromo-6-methyl-1-indanone . The strategic placement of a methyl group on the aromatic ring and a bromine atom at the alpha-position to the carbonyl group makes this molecule a highly versatile building block for novel drug candidates. The 2-bromo moiety serves as an exceptionally reactive handle for a multitude of chemical transformations, including nucleophilic substitutions and the construction of complex fused heterocyclic systems. This document provides an in-depth exploration of the synthesis of this key intermediate, outlines the diverse synthetic pathways for its derivatization, and discusses the potential therapeutic applications of the resulting novel chemical entities, grounded in the established pharmacology of the broader indanone class.

The 1-Indanone Scaffold: A Privileged Structure in Drug Discovery

The indanone core, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a recurring motif in both natural products and synthetic pharmaceuticals.[6][7] Its rigid framework provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets.

The most prominent exemplar of an indanone-based drug is Donepezil , an acetylcholinesterase (AChE) inhibitor widely prescribed for the treatment of Alzheimer's disease.[1][8] The success of Donepezil has catalyzed extensive research into indanone derivatives, revealing a broad range of biological activities.[2][3] These activities include:

-

Anticancer: Indanone derivatives have shown potent cytotoxicity against various cancer cell lines, with some acting as tubulin assembly inhibitors.[3][6][9]

-

Anti-inflammatory & Analgesic: The scaffold is common in compounds designed as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[1][3][10]

-

Neuroprotective: Beyond AChE inhibition, derivatives are being explored for their potential to inhibit amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[5][11]

-

Antimicrobial & Antiviral: Various indanone derivatives have exhibited significant activity against a range of bacteria, fungi, and viruses.[3][7][10]

The 6-methyl substitution on the indanone ring, as featured in our core topic, influences the molecule's lipophilicity and electronic properties, which can enhance bioavailability and modulate target binding.[6][12]

Synthesis of the Key Intermediate: 2-Bromo-6-methyl-1-indanone

The synthesis of 2-Bromo-6-methyl-1-indanone is a two-stage process, beginning with the formation of the 6-methyl-1-indanone precursor, followed by a regioselective α-bromination.

Stage 1: Synthesis of 6-methyl-1-indanone

The most common and scalable approach to substituted indanones is the intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid.

Causality of Experimental Choices:

-

Friedel-Crafts Acylation: This reaction reliably forms a new carbon-carbon bond on the electron-rich p-toluene ring. Aluminum chloride (AlCl₃) is the classic Lewis acid catalyst that activates the succinic anhydride electrophile.

-

Clemmensen Reduction: The keto group from the acylation must be reduced to a methylene (-CH₂) group to yield the required 3-arylpropanoic acid chain. The zinc-mercury amalgam in hydrochloric acid is a standard and effective method for this transformation.

-

Intramolecular Acylation: Polyphosphoric acid (PPA) is a superior reagent for this cyclization step.[13] It acts as both an acidic catalyst and a dehydrating agent, promoting the formation of the five-membered ring with high efficiency and minimizing side reactions often seen with other strong acids.[13]

Stage 2: α-Bromination of 6-methyl-1-indanone

With the precursor in hand, the next step is the regioselective introduction of a bromine atom at the C2 position, alpha to the carbonyl group.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemimpex.com [chemimpex.com]

- 13. d-nb.info [d-nb.info]

reactivity profile of alpha-bromo indanones

Title : The Reactivity Profile of

Abstract

Structural and Electronic Causality

The reactivity of 2-bromo-1-indanone is dictated by two primary electronic features:

-

Carbonyl Activation : The electron-withdrawing nature of the C1 carbonyl group increases the acidity of the C2 proton and significantly enhances the electrophilicity of the C2 carbon (1)[1].

-

Steric and Conformational Constraints : The rigid bicyclic indanone core restricts the conformational flexibility of the

-carbon. This rigidity influences the transition state geometry, creating a delicate mechanistic tension between

Divergent Reactivity Pathways

Nucleophilic Substitution ( )

The

Dehydrobromination (Elimination to Indenones)

Treatment of 2-bromo-1-indanone with strong or bulky bases triggers an

Cross-Coupling and Rearrangements

Recent advancements have expanded the utility of

Quantitative Data: Reaction Optimization

Table 1: Comparative Reactivity and Optimization Parameters for 2-Bromo-1-indanone

| Reaction Pathway | Reagents / Catalysts | Solvent | Temp (°C) | Typical Yield (%) | Primary Byproduct |

| Substitution ( | Secondary Amines (2.0 eq) | MeCN or DMF | 20–40 | 75–85 | 1-Indenone (Elimination) |

| Dehydrobromination | DBU or TEA (1.5 eq) | THF or DCM | 0–25 | 80–95 | Unreacted Starting Material |

| Favorskii Rearrangement | NaOMe / MeOH | MeOH | Reflux | 60–70 | Substitution Adducts |

| Arylboronic Acids, Base | Toluene/H2O | 80–100 | 65–80 | Protodebromination |

Experimental Methodologies

Protocol 1: Synthesis of 2-Bromo-1-indanone via Electrophilic Bromination

Causality: Bromination is conducted in acidic or neutral halogenated solvents to suppress enolate formation, thereby preventing over-bromination (dibromination) (2)[2].

-

Preparation : Dissolve 1-indanone (1.0 eq) in anhydrous dichloromethane (DCM) or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and dropping funnel.

-

Initiation & Addition : Cool the mixture to 0–5 °C. Slowly add a solution of molecular bromine (

, 1.0 eq) dropwise. The rate of addition must match the rate of decolorization to maintain a low steady-state concentration of -

Quenching : Upon complete addition and sustained decolorization, quench the mixture with saturated aqueous sodium bisulfite to neutralize residual bromine.

-

Work-up : Extract with DCM, wash with brine, dry over anhydrous

, and concentrate under reduced pressure. Validation Checkpoint: The reaction is a self-validating system; the red-brown color of bromine dissipates immediately upon addition if the reaction is proceeding correctly. Persistent coloration indicates over-saturation and potential dibromination. Post-reaction validation requires GC-MS to confirm the monobrominated mass (

Protocol 2: Controlled Dehydrobromination to 1-Indenone

Causality: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected as a non-nucleophilic base to strictly enforce the E2 pathway, preventing competitive Michael addition or

-

Setup : Dissolve 2-bromo-1-indanone (1.0 eq) in anhydrous THF under an inert atmosphere (nitrogen/argon).

-

Base Addition : Cool to 0 °C. Add DBU (1.2 eq) dropwise.

-

Monitoring : Stir for 1-2 hours at room temperature. Monitor via TLC until the starting material is consumed.

-

Isolation : Dilute with diethyl ether, wash with 1M HCl to remove DBU, followed by

and brine. Dry and concentrate. Validation Checkpoint: Successful dehydrobromination is visually validated by a distinct color change (often darkening) due to the extended conjugation of the indenone. UV-Vis spectroscopy or TLC under UV light (254 nm) will show significantly enhanced absorbance compared to the starting material.

Troubleshooting Workflow: Substitution vs. Elimination

When targeting nucleophilic substitution, the spontaneous formation of 1-indenone is a frequent failure mode. The following logic tree dictates the optimization process.

Caption: Logical troubleshooting workflow for optimizing substitution over elimination.

Pharmaceutical Applications

The indanone core is a privileged scaffold in medicinal chemistry.

References

-

Benchchem. "2-Bromo-1-indanone | 1775-27-5 | Benchchem: Reactivity and Synthetic Applications." Benchchem. 2

-

Benchchem. "2-Bromo-1-indanone | 1775-27-5 | Benchchem: Applications in Pharmaceutical Synthesis." Benchchem. 3

-

PubChem. "2-Bromo-1-indanone | C9H7BrO | CID 137203." National Institutes of Health. 1

-

ChemicalBook. "4-Bromo-1-indanone | 15115-60-3 - ChemicalBook." ChemicalBook. 5

-

Google Patents. "Methods of preparing α,β-unsaturated or α-halo ketones and aldehydes." Google Patents. 6

Sources

- 1. 2-Bromo-1-indanone | C9H7BrO | CID 137203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-indanone | 1775-27-5 | Benchchem [benchchem.com]

- 3. 2-Bromo-1-indanone | 1775-27-5 | Benchchem [benchchem.com]

- 4. 3-Bromo-1-indanone Purity|For Research [benchchem.com]

- 5. 4-Bromo-1-indanone | 15115-60-3 [chemicalbook.com]

- 6. US9796653B2 - Methods of preparing α,β-unsaturated or α-halo ketones and aldehydes - Google Patents [patents.google.com]

2-Bromo-6-methyl-1-indanone: A Technical Guide to Pharmaceutical Intermediate Utility

Executive Summary

2-Bromo-6-methyl-1-indanone represents a specialized class of

This guide provides a rigorous technical analysis of its synthesis, stability, and application in drug discovery, moving beyond generic protocols to address the specific regiochemical challenges posed by the C6-methyl substituent.

Part 1: Chemical Identity & Structural Logic

The utility of 2-bromo-6-methyl-1-indanone lies in its dual reactivity: the electrophilic

Structural Specifications

| Property | Detail |

| Chemical Name | 2-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one |

| Parent Scaffold | 6-Methyl-1-indanone (CAS: 24623-20-9) |

| Molecular Formula | |

| Molecular Weight | 225.08 g/mol |

| Key Functional Groups | |

| Primary Reactivity | Hantzsch cyclization; |

Regiochemical Considerations

The position of the methyl group at C6 is critical. Unlike the 5-methyl isomer, the 6-methyl substituent is para to the cyclization site in many downstream fused systems, influencing the electronic properties of the resulting aromatic system without creating significant peri-strain at the carbonyl position.

Part 2: Validated Synthesis Protocol

Objective: Selective

The Challenge: Selectivity

Direct bromination of activated aromatic ketones carries two risks:

-

Over-bromination: Formation of the 2,2-dibromo species.

-

Nuclear Bromination: Electrophilic aromatic substitution (EAS) on the electron-rich benzene ring (ortho to the methyl group).

Optimized Protocol: Acid-Catalyzed Bromination

This protocol utilizes in situ generation of the enol species, controlled by slow addition of bromine in an acidic medium to suppress nuclear substitution.

Reagents & Materials

-

Substrate: 6-Methyl-1-indanone (1.0 eq)

-

Reagent: Bromine (

) (1.05 eq) -

Solvent: Glacial Acetic Acid (

) or Diethyl Ether ( -

Quench: Aqueous Sodium Bisulfite (

).

Step-by-Step Methodology

-

Dissolution: Dissolve 6-methyl-1-indanone (10 mmol) in glacial acetic acid (20 mL) in a chemically resistant round-bottom flask.

-

Why: Acetic acid promotes enolization while moderating the reactivity of

, reducing the risk of EAS on the aromatic ring compared to Lewis acid conditions.

-

-

Catalysis: Add 2-3 drops of 48% HBr or HBr/AcOH solution. Stir at room temperature (25°C) for 15 minutes to initiate enol formation.

-

Controlled Addition: Prepare a solution of

(10.5 mmol) in acetic acid (5 mL). Add this solution dropwise over 30–45 minutes.-

Visual Check: The solution should retain a slight orange tint that fades as the reaction consumes the bromine. A persistent dark red color indicates accumulation of unreacted bromine (too fast).

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The product (

) is less polar than the starting material ( -

Quench & Isolation: Once complete (usually < 2 hours), pour the mixture into ice-water (100 mL) containing 5%

to neutralize excess bromine. -

Purification: The product often precipitates as a pale yellow solid. Filter and wash with cold water.[1] If oil forms, extract with DCM, dry over

, and recrystallize from Ethanol/Hexane.

Synthesis Workflow Diagram

Figure 1: Controlled synthesis workflow for the alpha-bromination of 6-methyl-1-indanone.

Part 3: Pharmaceutical Applications & Divergent Synthesis[3]

The 2-bromo-6-methyl-1-indanone scaffold is a "divergent node" in synthesis. It is rarely the final product; rather, it is the key to locking in the fused tricyclic architecture found in modern kinase inhibitors.

Hantzsch Thiazole Synthesis (Indenothiazoles)

The most prevalent application is the reaction with thioureas or thioamides to form 8-methyl-8H-indeno[1,2-d]thiazoles . These scaffolds mimic the ATP-binding motif of kinases and have shown efficacy as neuroprotective agents (e.g., in Alzheimer's research targeting AChE or MAO-B).

-

Mechanism: Nucleophilic attack of sulfur on C2, followed by cyclodehydration.

-

Protocol: Reflux 2-bromo-6-methyl-1-indanone with substituted thiourea in Ethanol/THF.

Indenopyrazoles

Reaction with hydrazine derivatives yields indenopyrazoles, often explored for cannabinoid receptor modulation or as anti-inflammatory agents.

Substitution to -Amino Ketones

Direct displacement with secondary amines yields

Divergent Reaction Pathways

Figure 2: Divergent synthetic utility of the 2-bromo-6-methyl-1-indanone scaffold.

Part 4: Technical Specifications & Safety

Stability Profile

-

Lability: As an

-bromo ketone, the compound is a lachrymator and skin irritant. It is susceptible to hydrolysis and photolysis. -

Storage: Must be stored at 2–8°C, under inert atmosphere (Argon/Nitrogen), and protected from light to prevent debromination or polymerization.

Analytical Characterization (Expected)

-

Appearance: Pale yellow to off-white crystalline solid.

-

1H NMR (CDCl3):

-

2.40 (s, 3H,

-

3.3–3.8 (dd, 2H,

-

4.6 (dd, 1H,

-

7.2–7.7 (m, 3H,

-

2.40 (s, 3H,

-

Mass Spectrometry: M+ and M+2 peaks (1:1 ratio) at 224/226 amu, characteristic of mono-brominated species.

References

-

Synthesis of 1-indanones with a broad range of biological activity. Source: Beilstein Journal of Organic Chemistry (2017). Context: Comprehensive review of indanone synthesis, including Friedel-Crafts and Nazarov cyclization methods used to generate the 6-methyl-1-indanone parent. URL:[Link]

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Source: Drug Discovery Today (2024). Context: Validates the pharmaceutical relevance of the indanone scaffold in Alzheimer's and Parkinson's research, specifically highlighting downstream heterocycles derived from bromo-indanones. URL:[Link]

Sources

Methodological & Application

Application Note: Step-by-Step Bromination Protocol for 6-Methyl-1-Indanone

Abstract

This guide details the regioselective

Scientific Background & Mechanism[1][2][3][4]

Reaction Logic

The bromination of 1-indanone derivatives typically occurs at the C2 position (

Mechanism of Action

-

Acid Catalysis : The carbonyl oxygen is protonated by acetic acid (or added HBr), increasing the acidity of the

-protons. -

Enolization : Deprotonation at C2 forms the enol intermediate.

-

Electrophilic Attack : The nucleophilic enol double bond attacks molecular bromine (

), forming a resonance-stabilized oxocarbenium ion. -

Deprotonation : Loss of a proton restores the carbonyl, yielding the

-bromo ketone and HBr byproduct.

Reaction Scheme (Graphviz)

Caption: Mechanistic pathway for the acid-catalyzed

Experimental Prerequisites

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv. | Role | Grade |

| 6-Methyl-1-indanone | 146.19 | 1.0 | Starting Material | >98% |

| Bromine ( | 159.81 | 1.0 - 1.05 | Brominating Agent | Reagent Grade |

| Glacial Acetic Acid | 60.05 | Solvent (10-15V) | Solvent/Catalyst | ACS Reagent |

| Sodium Bisulfite | 104.06 | N/A | Quenching Agent | Technical |

| Diethyl Ether / DCM | - | - | Extraction Solvent | ACS Reagent |

Critical Safety Warnings

-

Lachrymator Hazard :

-Bromo ketones are potent tear agents. All operations must be performed in a functioning fume hood. Double-gloving (nitrile) and eye protection are mandatory. -

Bromine Handling : Elemental bromine is highly corrosive and volatile. Handle with glass syringes or Teflon-lined addition funnels. Keep sodium thiosulfate solution nearby to neutralize spills.

Protocol A: Standard Bromination ( /AcOH)

This is the preferred method for scale-up and high yield.

Step 1: Preparation

-

Charge a dry 3-neck round-bottom flask (RBF) with 6-methyl-1-indanone (1.0 eq).

-

Add Glacial Acetic Acid (10 mL per gram of substrate).

-

Stir until the solid is completely dissolved.

-

(Optional) Add a catalytic amount of HBr (48% aq., 0.1 eq) to initiate enolization if the reaction is sluggish (induction period).

Step 2: Bromine Addition[5][6][7]

-

Prepare a solution of Bromine (1.05 eq) in a small volume of Acetic Acid (1:1 v/v) in a pressure-equalizing dropping funnel.

-

Note: Diluting bromine improves control over the addition rate.

-

-

Cool the reaction mixture to 10–15°C (water bath). Do not freeze the acetic acid (mp 16°C); if it solidifies, warm slightly to 18°C.

-

Add the bromine solution dropwise over 30–60 minutes.

-

Visual Cue: The solution will turn orange/red. The color should fade as bromine is consumed. If color persists, pause addition.

-

Mechanism Check: Rapid decolorization indicates efficient consumption of

.

-

Step 3: Reaction Monitoring[8]

-

Warm to Room Temperature (20–25°C) and stir for 1–2 hours.

-

TLC Monitoring : Use Hexane:Ethyl Acetate (8:2).

-

Starting Material (

) should disappear. -

Product (

) will appear. -

Di-bromo impurity (

, less polar) may appear if over-brominated.

-

Step 4: Quench & Workup

-

Pour the reaction mixture into Ice-Water (50 mL per gram of substrate) with vigorous stirring.

-

The product often precipitates as a solid.

-

If Solid : Filter the precipitate, wash with cold water (3x) to remove acid, then wash with minimal cold 5%

. -

If Oily/Emulsion : Extract with Dichloromethane (DCM) or Diethyl Ether (3x). Wash organic layers with saturated

, then Brine. Dry over

-

Step 5: Purification

-

Recrystallize from Ethanol or Methanol/Water .

-

Dissolve crude solid in hot ethanol.

-

Cool slowly to 0°C.

-

Filter crystals and dry under vacuum.

-

-

Target Yield : 80–90%.

-

Characterization :

NMR (CDCl3) should show a characteristic doublet of doublets or triplet at

Protocol B: Alternative Method (NBS)

Use this method if handling liquid bromine is prohibited or for small-scale exploratory chemistry.

-

Dissolve 6-methyl-1-indanone (1.0 eq) in Acetonitrile or THF (10 V).

-

Add

-Toluenesulfonic acid (pTsOH) (1.0 eq) or Amberlyst-15 resin. -

Add

-Bromosuccinimide (NBS) (1.05 eq) in portions at Room Temperature. -

Stir for 3–6 hours.

-

Filter off the succinimide byproduct (if in CCl4/Benzene) or perform aqueous workup (if in MeCN).

-

Note: This method is slower but avoids corrosive

.

Process Control & Troubleshooting

Critical Process Parameters (CPPs)

| Parameter | Range | Impact on Quality |

| Temperature | 10°C – 25°C | High T (>30°C) promotes di-bromination and benzylic radical bromination (C6-Me). |

| Stoichiometry | 1.00 – 1.05 eq | Excess |

| Addition Rate | Slow (Dropwise) | Fast addition causes local high concentration, favoring side products. |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Reaction Stalled | Slow enolization | Add 2-3 drops of 48% HBr or warm to 30°C briefly to initiate. |

| 2,2-Dibromo Impurity | Excess | Check stoichiometry. Recrystallize to remove impurity. |

| Benzylic Bromination | Radical pathway active | Ensure reaction is in the dark (wrap flask in foil). Avoid radical initiators. |

| Oily Product | Solvent trapped or impurities | Triturate with cold pentane/hexane to induce crystallization. |

Workflow Diagram

Caption: Operational workflow for the synthesis and isolation of 2-bromo-6-methyl-1-indanone.

References

-

Choi, T., & Ma, E. (2007).[1][2] Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 12(1), 74–85.[2] Link

- Podraza, K. F. (1987). Regioselective bromination of 1-indanone and its derivatives. Journal of Heterocyclic Chemistry. (General protocol for indanones).

-

Organic Chemistry Portal. (n.d.). Synthesis of

-Bromoketones. Link -

Sigma-Aldrich . (n.d.). 6-Bromo-2-methyl-1-indanone Product Page (Structural Analog Reference). Link

Sources

Application Note: Heterocyclic Synthesis Using 2-Bromo-6-methyl-1-indanone

This Application Note provides a comprehensive technical guide for the utilization of 2-Bromo-6-methyl-1-indanone as a scaffold in the synthesis of fused heterocyclic systems.

Executive Summary

2-Bromo-6-methyl-1-indanone is a versatile

This guide details the handling, stability, and two primary synthetic workflows for this compound:

-

Hantzsch Synthesis of indeno[1,2-d]thiazoles.

-

Cyclocondensation with 2-aminopyridines to form indeno[1',2':4,5]imidazo[1,2-a]pyridines.

Chemical Properties & Safety Profile[1][2]

Physicochemical Data

| Property | Specification |

| Chemical Structure | Indan-1-one core, Br at C2, Methyl at C6 |

| Molecular Formula | |

| Molecular Weight | 225.08 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in hexanes |

| Reactivity | High electrophilicity at C2; susceptible to elimination (HBr loss) |

Stability & Storage (Critical)

-Bromo ketones are thermally labile and prone to photolytic degradation.-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Protect from light.

-

Handling: This compound is a potent lachrymator and skin irritant.[2] All operations must be performed in a functioning fume hood.[2]

Synthetic Workflows

Pathway A: Synthesis of 2-Amino-6-methyl-8H-indeno[1,2-d]thiazole

The reaction of 2-bromo-6-methyl-1-indanone with thiourea follows the Hantzsch thiazole synthesis mechanism. This creates a tricyclic system where the thiazole ring is fused to the C1-C2 bond of the indanone.

Mechanism of Action

-

Nucleophilic Attack: The sulfur atom of thiourea attacks the electrophilic C2 position of the indanone, displacing the bromide.

-

Cyclization: The amino group of the intermediate attacks the carbonyl carbon (C1).

-

Dehydration: Loss of water drives the aromatization to form the thiazole ring.

Experimental Protocol

-

Scale: 1.0 mmol

-

Reaction Time: 2–4 hours[3]

Step-by-Step Procedure:

-

Preparation: Dissolve 2-bromo-6-methyl-1-indanone (225 mg, 1.0 mmol) in absolute ethanol (10 mL) in a 25 mL round-bottom flask.

-

Addition: Add thiourea (76 mg, 1.0 mmol, 1.0 equiv). Note: A slight excess (1.1 equiv) can be used to ensure full consumption of the bromo ketone.

-

Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (

) with magnetic stirring. -

Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting material (

) should disappear, and a lower -

Work-up:

-

Cool the reaction to room temperature.[4][5] The product often precipitates as the hydrobromide salt.[4]

-

Filtration: Filter the solid and wash with cold ethanol (2 x 3 mL).

-

Neutralization (Optional but recommended for bioassays): Suspend the salt in water and adjust pH to ~8-9 with saturated

. Extract with EtOAc, dry over

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2]

Yield Expectation: 75–85%

Pathway B: Synthesis of Fused Imidazo[1,2-a]pyridines

Reacting the scaffold with 2-aminopyridine yields a tetracyclic bridgehead nitrogen system. This reaction is highly valuable for generating DNA-intercalating agents.

Experimental Protocol

-

Solvent System: Anhydrous Ethanol or DMF (for higher temperature).

-

Reagents: 2-Bromo-6-methyl-1-indanone (1.0 equiv) + 2-Aminopyridine (1.1 equiv).

-

Conditions: Reflux for 6–8 hours.

-

Isolation: Similar to Pathway A. The product is an HBr salt.[4] Neutralize with

to obtain the free base.[4]

Visualized Reaction Pathways

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

Caption: Divergent synthesis of tricyclic thiazoles and tetracyclic imidazopyridines from the common bromo-indanone precursor.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Yield | Hydrolysis of C-Br bond | Ensure solvents are anhydrous. Avoid aqueous bases during the reaction phase. |

| Multiple Spots on TLC | Decomposition / Elimination | Lower reaction temperature (try |

| Starting Material Remains | Low Nucleophilicity | Add a catalytic amount of NaI (Finkelstein condition) to generate the more reactive |

| Lachrymatory Effect | Vapor leakage | Use a bleach trap for the rotavap exhaust. Neutralize glassware with dilute NaOH before cleaning. |

References

-

Synthesis of Fused Thiazoles

-

General Indanone Reactivity

- Safety of -Halo Ketones: Title: Managing thermal instability of alpha-bromo ketones. Source: BenchChem Technical Guides.

Sources

- 1. Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BJOC - Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins [beilstein-journals.org]

- 6. rsci.uomosul.edu.iq [rsci.uomosul.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

preparation of thiazole derivatives using 2-Bromo-6-methyl-1-indanone

Application Note: High-Efficiency Synthesis of 6-Methyl-8H-indeno[1,2-d]thiazole Derivatives

Executive Summary

This application note details the protocol for synthesizing tricyclic thiazole systems, specifically 6-methyl-8H-indeno[1,2-d]thiazole derivatives, utilizing 2-bromo-6-methyl-1-indanone as the electrophilic scaffold. These fused heterocyclic systems are critical pharmacophores in drug discovery, exhibiting potent activity as SARS-CoV-2 3CL protease inhibitors, antimicrobial agents, and anticancer candidates.

The core methodology employs the Hantzsch Thiazole Synthesis , a robust condensation reaction between an

Scientific Foundation & Mechanism

The synthesis relies on the bifunctional nature of 2-bromo-6-methyl-1-indanone. The bromine atom activates the

Retrosynthetic Logic

The target indeno[1,2-d]thiazole is disconnected at the C-S and C-N bonds of the thiazole ring. This reveals two key precursors:

-

Electrophile: 2-Bromo-6-methyl-1-indanone (generated from 6-methyl-1-indanone).

-

Nucleophile: Thiourea (for 2-amino derivatives) or Thioamide (for 2-alkyl/aryl derivatives).

Mechanistic Pathway

-

S-Alkylation: The sulfur atom of the thiourea attacks the

-carbon of the indanone, displacing the bromide ion (S_N2 mechanism). This forms an intermediate -

Cyclization: The nitrogen atom of the amidine moiety attacks the carbonyl carbon, forming a hydroxy-thiazoline intermediate.

-

Aromatization: Acid-catalyzed dehydration drives the formation of the stable, aromatic thiazole ring.

Figure 1: Mechanistic pathway of the Hantzsch synthesis transforming 2-bromo-6-methyl-1-indanone into the tricyclic thiazole scaffold.

Experimental Protocol

Materials & Reagents

-

Substrate: 2-Bromo-6-methyl-1-indanone (Caution: Lachrymator, handle in fume hood).

-

Reagent: Thiourea (99%+) or substituted Thiobenzamide.

-

Solvent: Absolute Ethanol (EtOH) or 1,4-Dioxane.

-

Base: Sodium Acetate (NaOAc) or Triethylamine (Et

N) - Optional, for neutralization. -

Workup: Ammonium Hydroxide (NH

OH), Ethyl Acetate, Brine.

Standard Procedure: Synthesis of 2-Amino-6-methyl-8H-indeno[1,2-d]thiazole

This protocol yields the 2-amino derivative, a versatile intermediate for further functionalization (e.g., amide coupling).

Step-by-Step Workflow:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-6-methyl-1-indanone (1.0 equiv, e.g., 2.25 g, 10 mmol) in Absolute Ethanol (30 mL).

-

Addition: Add Thiourea (1.1 equiv, 0.84 g, 11 mmol) to the solution.

-

Note: If the starting material is not fully soluble, gentle heating will assist dissolution.

-

-

Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (78°C) for 2–4 hours .

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting bromide (

) should disappear, and a lower

-

-

Precipitation: Cool the reaction mixture to room temperature. A solid precipitate (the hydrobromide salt of the thiazole) often forms.

-

Neutralization:

-

Pour the reaction mixture into ice-cold water (100 mL).

-

Basify the solution to pH ~8–9 using Ammonium Hydroxide (25% aq.) or saturated NaHCO

. This liberates the free base.

-

-

Isolation:

-

Filter the resulting solid using a Büchner funnel.

-

Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

-

-

Purification: Recrystallize the crude solid from hot Ethanol or Ethanol/DMF mixtures to obtain the pure product.

Yield Expectation: 75–85% Appearance: Pale yellow to off-white solid.

Variation: Synthesis of 2-Aryl Substituted Derivatives

To synthesize 2-phenyl-6-methyl-8H-indeno[1,2-d]thiazole, replace Thiourea with Thiobenzamide (1.0 equiv). The reaction time may extend to 4–6 hours due to the lower nucleophilicity of thioamides compared to thiourea.

Data Analysis & Validation

To ensure scientific integrity, the isolated product must be validated using NMR spectroscopy.

Table 1: Key Diagnostic NMR Signals (DMSO-

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| Thiazole -NH | 7.00 – 7.50 | Broad Singlet (2H) | Confirms 2-amino group formation (disappears with D |

| Indene -CH | 3.60 – 3.90 | Singlet (2H) | The benzylic methylene protons at position 8. Characteristic of the indeno-thiazole core. |

| Methyl -CH | 2.35 – 2.45 | Singlet (3H) | Confirms the integrity of the 6-methyl group. |

| Aromatic Protons | 7.10 – 7.80 | Multiplets (3H) | Aromatic protons of the fused benzene ring. |

Self-Validation Check: If the singlet at ~3.7 ppm is missing or appears as a multiplet/doublet, the aromatization may be incomplete, or the starting material (indanone) is still present (indanone

Critical Workflow Visualization

Figure 2: Operational workflow for the synthesis of 2-amino-6-methyl-8H-indeno[1,2-d]thiazole.

Expert Troubleshooting & Safety

-

Lachrymator Warning:

-Bromoketones are potent lachrymators (tear agents). All weighing and transfers of 2-bromo-6-methyl-1-indanone must occur in a functioning fume hood. Glassware should be rinsed with a dilute sodium thiosulfate solution to quench traces of the bromide before removal from the hood. -

Side Reactions:

-

Elimination: If the reaction mixture turns dark black/tarry, it suggests elimination of HBr to form the unsaturated ketone (indenone) rather than substitution. This occurs if the temperature is too high or the base is too strong. Solution: Ensure the solvent is anhydrous and avoid adding strong bases (like NaOH) during the reflux step.

-

-

Solubility Issues: If the product does not precipitate upon pouring into water, the ionic strength might be too low. Add Brine (saturated NaCl) to salt out the organic product, or perform an extraction with Ethyl Acetate.

References

-

Wu, J. et al. (2022). "Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors." Molecules, 27(11), 3359.[1]

-

Alfaifi, G. H. et al. (2021).[2] "Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/molin-spiration properties." PLOS ONE, 16(10), e0258769.

-

Yahya, A. M. N.[3][4][5] & Mohammad, A. N. (2012). "Synthesis of some Fused Heterocyclic Compounds from

-Bromo Tetralone and Indanone." Rafidain Journal of Science, 23(1), 39-50. -

Hantzsch, A. (1881).[6] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen."[7] Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638. (Foundational Reference for Hantzsch Synthesis).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. csmj.uomosul.edu.iq [csmj.uomosul.edu.iq]

- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Application Note: Optimized Nucleophilic Substitution Protocols for 2-Bromo-6-methyl-1-indanone

Executive Summary

The indanone core is a privileged scaffold in medicinal chemistry, frequently serving as a rigidified pharmacophore in CNS agents, kinase inhibitors, and anti-inflammatory drugs. Functionalization at the C2 position is most efficiently achieved via the nucleophilic substitution of α-bromo ketones such as 2-Bromo-6-methyl-1-indanone . However, the inherent reactivity of this ambident electrophile presents synthetic challenges, notably competing elimination and rearrangement pathways.

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the nucleophilic substitution of 2-bromo-6-methyl-1-indanone. By analyzing the mechanistic causality behind solvent and base selection, this guide establishes highly reliable workflows for N- and S-alkylation while mitigating byproduct formation.

Mechanistic Causality & Substrate Reactivity

The exceptional reactivity of 2-bromo-6-methyl-1-indanone in SN2 reactions stems from stereoelectronic effects. The adjacent carbonyl group stabilizes the SN2 transition state through the overlap of the incoming nucleophile's HOMO with the

However, this structural arrangement also makes the substrate highly susceptible to side reactions. The protons at the C3 position are acidic. When exposed to strong, sterically hindered bases (e.g., DBU,

Figure 1: Competing reaction pathways for 2-bromo-6-methyl-1-indanone.

Optimization of Reaction Conditions

To maximize the SN2 pathway, the reaction environment must enhance nucleophilicity while suppressing basicity. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal because they solvate cations (leaving the nucleophile unsolvated and highly reactive) without acting as hydrogen-bond donors.

The choice of base is equally critical. Weak inorganic bases such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) act strictly as acid scavengers to neutralize the generated hydrobromic acid (HBr), driving the reaction forward without initiating dehydrobromination[3].

Table 1: Quantitative Analysis of Reaction Parameters

| Solvent | Base | Nucleophile Type | Temp (°C) | Expected Yield | Primary Side Reaction |

| DMF | NaHCO3 (1.5 eq) | Primary / Secondary Amine | 20–25 | 80–92% | Trace di-alkylation (with 1° amines) |

| MeCN | K2CO3 (1.2 eq) | Thiol (R-SH) | 0–25 | 85–95% | Disulfide formation (oxidative) |

| THF | Alkoxide (R-O⁻) | 25 | < 30% | Favorskii rearrangement / Epoxidation | |

| DMF | DBU (1.5 eq) | Secondary Amine | 60 | < 20% | Elimination (6-Methyl-1-indenone) |

Note: Data synthesized from standard α-bromo ketone reactivity profiles and optimized pharmaceutical workflows[4],[5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure product integrity.

Figure 2: Standardized workflow for nucleophilic substitution of α-bromo indanones.

Protocol A: N-Alkylation (Amination)

Amination of α-bromo ketones to form amino ketones is a critical transformation in medicinal chemistry[4],[5]. This protocol utilizes NaHCO3 to prevent the degradation of the indanone core[3].

Reagents:

-

2-Bromo-6-methyl-1-indanone (1.0 equiv, 10 mmol)

-

Amine nucleophile (e.g., morpholine or substituted aniline) (1.1 equiv, 11 mmol)

-

NaHCO3 (1.5 equiv, 15 mmol)

-

Anhydrous DMF (0.2 M, 50 mL)

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with 2-bromo-6-methyl-1-indanone and anhydrous DMF under an inert atmosphere (N2 or Ar).

-

Base Addition: Add finely powdered NaHCO3 to the solution. Stir the suspension at room temperature for 5 minutes.

-

Nucleophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Add the amine nucleophile dropwise over 10 minutes. Causality: Cooling prevents localized exotherms that could drive the competing elimination pathway.

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–12 hours.

-

Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc).

-

Quench and Extraction: Pour the reaction mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

-

Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, followed by brine (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: S-Alkylation (Thioetherification)

Thiols are highly polarizable (soft) nucleophiles that react exceptionally well with α-bromo ketones.

Reagents:

-

2-Bromo-6-methyl-1-indanone (1.0 equiv, 10 mmol)

-

Thiol nucleophile (1.05 equiv, 10.5 mmol)

-

K2CO3 (1.2 equiv, 12 mmol)

-

Anhydrous MeCN (0.2 M, 50 mL)

Step-by-Step Procedure:

-

Preparation: Suspend K2CO3 in anhydrous MeCN and cool to 0 °C.

-

Thiol Activation: Add the thiol nucleophile dropwise. Stir for 15 minutes at 0 °C to generate the highly nucleophilic thiolate in situ.

-

Electrophile Addition: Add a solution of 2-bromo-6-methyl-1-indanone in MeCN (10 mL) dropwise to the thiolate suspension.

-

Reaction Propagation: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

-

Workup: Filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na2SO4, and concentrate.

Analytical Validation & Troubleshooting

A critical failure point in the synthesis of substituted indanones is the purification step. α-Bromo ketones and their substituted derivatives can be unstable on standard acidic silica gel, leading to degradation or spontaneous elimination during column chromatography[2].

Self-Validating 2D TLC Method: Before committing the crude mixture to flash chromatography, perform a 2-Dimensional Thin Layer Chromatography (2D TLC) test:

-

Spot the crude mixture in the bottom-left corner of a square TLC plate.

-

Develop the plate in the chosen solvent system (e.g., 80:20 Hexanes:EtOAc).

-

Remove the plate, allow the solvent to evaporate completely, rotate the plate 90 degrees, and develop it again in the same solvent system.

-

Interpretation: If the compound is stable, all spots will lie on a perfect diagonal line. If off-diagonal spots appear, the compound is degrading on the silica[2].

Troubleshooting Degradation: If the 2D TLC indicates instability, modify the purification strategy by:

-

Deactivating the silica gel by adding 1–2% Triethylamine (Et3N) to the eluent.

-

Switching the stationary phase to Neutral Alumina.

-

Bypassing chromatography entirely in favor of recrystallization from ethanol or hexanes/dichloromethane mixtures.

References

- Benchchem Technical Support Team. 2-Bromo-1-indanone | 1775-27-5. Benchchem.

- Benchchem Technical Support Team. 3-Bromo-1-indanone Purity|For Research. Benchchem.

- Benchchem Technical Support Team. A Comparative Analysis of the Reactivity of 2-Bromo-1-indanone and 2-Chloro-1-indanone in Nucleophilic Substitution Reactions. Benchchem.

- El-Awaad, S. M. H., et al. α-Anilinoketones, Esters and Amides: A Chemical Study. Pharmaceuticals (Basel).

- Bloomtechz.

- Carroll, F. I., et al.

Sources

- 1. 2-Bromo-1-indanone | 1775-27-5 | Benchchem [benchchem.com]

- 2. 2-Bromo-1-indanone | 1775-27-5 | Benchchem [benchchem.com]

- 3. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bloomtechz.com [bloomtechz.com]

- 5. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Melatonin Receptor Agonists Using Indanone Intermediates: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Melatonin Receptors and the Versatility of the Indanone Scaffold

Melatonin, a neurohormone primarily secreted by the pineal gland, plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and various other physiological processes.[1] Its effects are mediated through the activation of two high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2.[1][2] Consequently, the development of selective agonists for these receptors has emerged as a key strategy in the treatment of sleep disorders, such as insomnia, and circadian rhythm disruptions.[3][4]

The 1-indanone core has been identified as a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of pharmacologically active compounds.[5][6][7] Its rigid framework and amenable chemical properties allow for diverse functionalization, making it an ideal starting point for the design of potent and selective melatonin receptor agonists.[3][8] This guide provides an in-depth exploration of synthetic strategies and detailed protocols for the preparation of melatonin receptor agonists, with a particular focus on leveraging indanone-based intermediates. We will delve into the chemical logic behind these syntheses, offering practical insights for researchers in the field.

The Melatonin Receptor Signaling Cascade: A Brief Overview

Upon binding of an agonist like melatonin, the MT1 and MT2 receptors undergo a conformational change, leading to the activation of intracellular signaling pathways. Both receptors primarily couple to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[9][10] This cascade ultimately influences gene expression and neuronal firing rates. Additionally, melatonin receptors can modulate other signaling pathways, including the MAPK/ERK pathway and those involving phospholipase C (PLC), diacylglycerol (DAG), and inositol trisphosphate (IP3).[2][10][11] Understanding these pathways is critical for the rational design and evaluation of novel agonists.

Caption: Melatonin Receptor Signaling Pathway.

General Synthetic Strategy: From Indanone to Melatonin Receptor Agonists

A common synthetic route to indanone-based melatonin agonists involves a multi-step process that builds the requisite pharmacophoric features onto the indanone scaffold. The key steps typically include:

-

Functionalization of the Indanone Core: This often begins with the introduction of an alkoxy group, typically methoxy, at the desired position on the aromatic ring of the indanone to mimic the 5-methoxy group of melatonin.

-

Introduction of the Ethylamine Side Chain: A two-carbon side chain with a terminal amine is then installed. This can be achieved through various methods, such as a Wittig-Horner reaction with a cyanomethylphosphonate followed by reduction of the resulting nitrile.

-

N-Acylation: The primary amine is then acylated to introduce the amide functionality, a critical feature for receptor binding.

This modular approach allows for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.